Sixteen men were studied in an exposure chamber to assess the effect of four hr exposure to toluene (3.25 mmol/cu m), p-xylene (2.84 mmol/cu m) a mixture of toluene and p-xylene (2.20 + 0.94 mmol/cu m) and a control condition. With the aid of microcomputers subjects performed tests of simple reaction time, short term memory, and choice reaction time immediately after entering the chamber, after two, and after four hours of exposure. The results indicate that the performance on the tests was unaffected by exposure. In the light of this result, the risk of an acute effect on central nervous functions after exposure for four hours at these concn was considered to be minimal.
Eight male subjects were experimentally exposed to toluene, p-xylene, and a combination of toluene and p-xylene to study the influence of coexposure and exposure to different levels of each solvent on their uptake and elimination. The exposures were performed for 4 hr at exposure levels equivalent to or lower than the Swedish threshold limit value for toluene, 300 mg/cu m (3.2 mmol/cu m). During and after the exposure, solvent concentrations were measured in blood and in expired air. In addition, the pulmonary ventilation rate was measured during the exposure. Decreases in the blood/end exhaled air concentration ratio were found for both toluene and p-xylene when given in combination compared with separate exposure. The total solvent uptake relative to the exposure level was decreased after exposure to the higher solvent concentration, and the apparent clearance was also decreased after exposure to the higher concentration of solvent. Finally, the blood solvent concentration were lower at the end of the exposure compared with the maximal concentration during each exposure condition. In the kinetics of toluene and p-xylene, the total amount of toluene or p-xylene, or both, seems to be of major importance. The change in blood/end exhaled air concentration ratio may indicate an effect of coexposure.
It is unclear whether the pneumotoxicity observed with bromobenzene in phenobarbital-induced rats is related to bromobenzene bioactivation in lung, liver or both. To help differentiate pulmonary from hepatic bioactivation, bromobenzene was admin alone and in combination with p-xylene, which inhibits pulmonary but induces hepatic cytochrome P450. Exposure to p-xylene alone (3400 ppm for 4 hr) produced no changes in bronchoalveolar lavage fluid measurements ... or serum sorbitol dehydrogenase. p-Xylene incr hepatic microsomal benzyloxy-, pentoxy-, and ethoxy-resorufin O-dealkylase activities but decr pulmonary microsomal benzyloxy- and pentoxy-resorufin O-dealkylase activities. Immunoblot analysis revealed an induction of hepatic but not pulmonary microsomal P450IIB apoprotein. When rats were exposed to p-xylene (2800 ppm) or room air for 4 hr, treated 12 hr later with bromobenzene (0.5 mL/kg, ip) or corn oil, and killed after 12 hr, p-xylene incr hepatic P450IIB (27-fold) concomitant with a similar incr in benzyloxy-resorufin O-dealkylase activity. p-Xylene also incr hepatic P450IA apoprotein (3 to 4-fold) with a complimentary incr in ethoxy-resorufin O-dealkylase activity. p-Xylene potentiated bromobenzene-induced hepatotoxicity. In pulmonary microsomes p-xylene and bromobenzene each produced similar decr in both ethoxy- and benzyloxy-resorufin O-dealkylase activities. The combination of p-xylene and bromobenzene had an additive effect on pulmonary P450IA1 reduction. Bronchoalveolar lavage fluid analysis and histopathology revealed no pneumotoxicity with any treatment. p-Xylene potentiation of bromobenzene-induced hepatotoxicity without pneumotoxicity suggests that the liver does not produced metabolites of bromobenzene which are directly involved in pulmonary damage.
The effects of p-xylene and ethanol on the lung metabolism of benzo(a)pyrene were studied. p-Xylene was admin by ip injection at doses ranging from 0.1 to 1.0 g/kg (1:1 in soybean oil). Ethanol was admin po at 5 g/kg (40% w/v). Rats given p-xylene, ethanol, or p-xylene and ethanol were sacrificed 1 hr after treatment. Additional time points of 15 min, 30 min, 4 hr, and 24 hr after p-xylene (1 g/kg) were examined. 3-Hydroxy-benzo(a)pyrene (3-OH) formation was measured fluorometrically as aryl hydrocarbon hydroxylase activity in lung microsomes. p-Xylene (1 g/kg) inhibited the formation of 3-OH benzo(a)pyrene 40% at 15 min, 27% at 30 min, 43% at 1 hr, and 39% at 4 hr after treatment. Inhibition of aryl hydrocarbon hydroxylase activity was still present 24 hr after dosing (41%). Aryl hydrocarbon hydroxylase activity was inhibited 27% and 46% at 0.5 mg/kg and 1.0 mg/kg p-xylene (1 hr), respectively, while the lowest dose (0.1 mg/kg) did not change activity. Analysis of the major metabolites of benzo(a)pyrene by HPLC demonstrated that the formation of 3-OH and 4,5-diol benzo(a)pyrene were inhibited 32% and 50%, respectively, in lung microsomes prepared 24 hr after a single injection of p-xylene (1 g/kg). None of the other metabolites analyzed were changed by p-xylene. Ethanol had no effect on 3-OH benzo(a)pyrene formation during a 1-hr treatment. A combined dose of ethanol and p-xylene moderately inhibited 3-OH benzo(a)pyrene formation. These findings indicate that benzo(a)pyrene detoxication (i.e., 3-OH formation) in rat lung is selectively inhibited by p-xylene but not ethanol. Ethanol appears to modify the inhibitory effect of p-xylene.
For more Interactions (Complete) data for 4-XYLENE (6 total), please visit the HSDB record page.